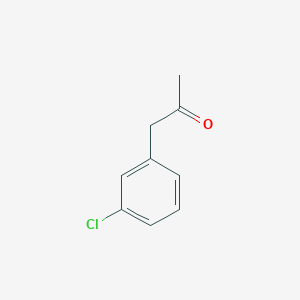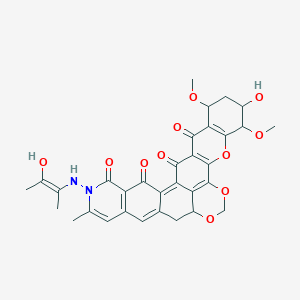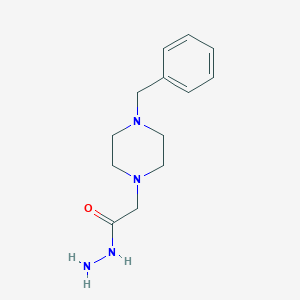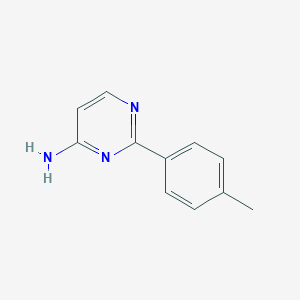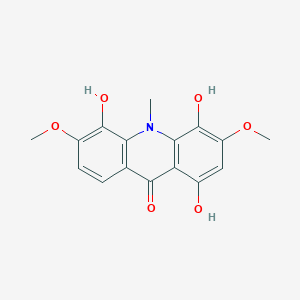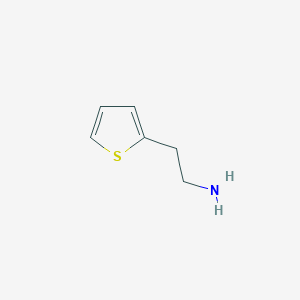
チオフェン-2-エチルアミン
概要
説明
Synthesis Analysis
The synthesis of Thiophene-2-ethylamine involves several methods, showcasing its adaptability in chemical processes. One approach involves starting from thiophene, reacting with formaldehyde and hydrogen chloride to give 2-chloromethylthiophene, which is then converted to 2-(2-thienyl)ethylamine via substitution, followed by reduction with LiAlH4. This method provides an overall yield of 70% under moderate conditions, making it suitable for industrial processes (Shuang, 2002). Another method includes the use of Vilsmeier's reaction, Darzens' reaction, and Leuckart's reaction from thiophene as the raw material, achieving a total yield of 52.4% and improving traditional synthesis methods by simplifying the reaction process (Shou, 2001).
Molecular Structure Analysis
The molecular structure of Thiophene-2-ethylamine is foundational to its chemical behavior and applications. Its structure has been explored in the context of synthesizing various derivatives and complexes, demonstrating the compound's flexibility in forming new materials with desired properties. For example, Ni(II) and Pd(II) complexes with Thiophene-2-ethylamine have been synthesized, revealing insights into the electronic structure and spectral properties through DFT and TDDFT studies (Kundu et al., 2016).
Chemical Reactions and Properties
Thiophene-2-ethylamine undergoes various chemical reactions, highlighting its reactivity and utility in synthesizing novel compounds. It serves as a key intermediate in the synthesis of thiophene derivatives and complexes, contributing to the development of materials with potential applications in optoelectronics and pharmaceuticals. For instance, its role in synthesizing thiophene-containing polymers showcases its contribution to creating materials with specific electronic and optical properties (Egbe et al., 2005).
Physical Properties Analysis
The physical properties of Thiophene-2-ethylamine, such as solubility, boiling point, and melting point, are crucial for its handling and application in various chemical processes. While specific studies focusing solely on the physical properties of Thiophene-2-ethylamine were not highlighted, these properties are inferred through its synthesis and application processes, which require precise conditions to achieve desired outcomes.
Chemical Properties Analysis
Thiophene-2-ethylamine's chemical properties, including its reactivity with other compounds and its role in catalysis, are integral to its widespread use in chemical synthesis. Its ability to participate in multiple reaction pathways, such as conjugate addition reactions and the synthesis of highly substituted thiophenes, underscores its chemical versatility (Guilarte et al., 2011).
科学的研究の応用
生物学的に活性な化合物
チオフェン-2-エチルアミンを含むチオフェン系アナログは、生物学的に活性な化合物の潜在的なクラスとして、多くの科学者によって研究されてきました。 . それらは、医薬品化学者がさまざまな生物学的効果を持つ高度な化合物を改善するために重要な役割を果たしています。 .
腐食防止剤
チオフェン誘導体は、工業化学および材料科学において腐食防止剤として使用されています。 . チオフェン-2-エチルアミンは、チオフェン誘導体であるため、この用途に使用できます。
有機半導体
チオフェン-2-エチルアミンを含むチオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています。 . それらは、電子特性が改善された新素材の開発に使用されています。
有機電界効果トランジスタ (OFET)
チオフェン-2-エチルアミンは、有機電界効果トランジスタ (OFET) の製造に使用できます。 . OFETは、チャネルに有機半導体を使用するトランジスタの一種です。
有機発光ダイオード (OLED)
チオフェン-2-エチルアミンは、有機発光ダイオード (OLED) の製造にも使用できます。 . OLEDは、発光電極層が有機化合物の薄膜であり、電流に応じて光を発するLEDの一種です。
薬理学的特性
作用機序
Target of Action
Thiophene-2-ethylamine is an aromatic amine . It is suitable to functionalize multiwall carbon nanotubes (MWCNT) . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .
Mode of Action
Thiophene-2-ethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It has been investigated for its effect as a probable substitute to the pyridine ligand on the performance of poly (3-hexylthiophene)/CdSe hybrid solar cells .
Biochemical Pathways
Thiophene-2-ethylamine is involved in the synthesis of thiophene derivatives by heterocyclization of various substrates . It is also used in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a boiling point of 200-201 °c/750 mmhg . Its density is 1.087 g/mL at 25 °C .
Result of Action
Thiophene-2-ethylamine is used to functionalize multiwall carbon nanotubes (MWCNT) . It may be used as a reactant in the synthesis of pyrimidine derivatives and acylguanidines derivatives . It has been investigated for its effect as a probable substitute to the pyridine ligand on the performance of poly (3-hexylthiophene)/CdSe hybrid solar cells .
Action Environment
The action of Thiophene-2-ethylamine can be influenced by environmental factors. For instance, it is sensitive to air . It is also used in the formation of 2D/3D bulk heterojunction structures in Ruddlesden−Popper Perovskite, which are believed to arise from the compression-induced epitaxial growth of the 3D phase at the grain boundaries of the 2D phase through the Pb−S interaction .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-thiophen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLUYXIJZLDNIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952773 | |
| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30433-91-1, 64059-34-3 | |
| Record name | 2-Thiopheneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30433-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-2-ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030433911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiopheneethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064059343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-1-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thiophene-2-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does thiophene-2-ethylamine contribute to the development of stable perovskite solar cells?
A: Thiophene-2-ethylamine can be incorporated into Ruddlesden–Popper perovskite solar cells as a spacer cation. [] This incorporation leads to the spontaneous generation of 3D perovskite phases within the 2D perovskite matrix, forming beneficial bulk heterojunctions. [] This unique structure enhances charge transport properties and improves the power conversion efficiency of the solar cells. [] Additionally, thiophene-2-ethylamine contributes to stability by acting as a stabilizer for the inorganic lattices within the perovskite structure. []
Q2: Can thiophene-2-ethylamine be utilized for synthesizing compounds with potential biological activity?
A: Yes, thiophene-2-ethylamine serves as a valuable building block in synthesizing various heterocyclic compounds, including 5-imidazolones and 4-thiazolidinones, which have demonstrated potential antibacterial activity. [, , ]
Q3: How does thiophene-2-ethylamine perform as a corrosion inhibitor?
A: Studies indicate that thiophene-2-ethylamine acts as a mixed-type corrosion inhibitor for mild steel in acidic environments. [] It adsorbs onto the metal surface, forming a protective layer and mitigating corrosion. [] This protective effect has been observed through various experimental techniques, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. []
Q4: Have any computational studies been conducted to understand the properties and behavior of thiophene-2-ethylamine?
A: Yes, researchers have employed computational chemistry approaches, including quantum chemical calculations, to investigate the corrosion inhibition mechanism of thiophene-2-ethylamine. [] These calculations provide insights into the molecule's electronic structure and its interactions with metal surfaces, elucidating its role in corrosion prevention. []
Q5: Are there any studies exploring the anti-inflammatory potential of compounds derived from thiophene-2-ethylamine?
A: Research has shown that Schiff base conjugates of thiophene-2-ethylamine with 5-fluoroisatin, particularly those incorporating N-phenylpiperazine Mannich bases, exhibit promising anti-inflammatory activity in vitro. [] This activity is evaluated by analyzing their ability to inhibit the denaturation of Bovine Serum Albumin. []
Q6: What analytical techniques are employed to characterize and study thiophene-2-ethylamine and its derivatives?
A: Various spectroscopic methods are crucial for structural characterization. These include Infrared (IR) spectroscopy and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [, , ] These techniques provide valuable information about the functional groups present in the molecule and the arrangement of hydrogen atoms, respectively, aiding in structure determination.
Q7: Is there evidence suggesting potential applications of thiophene-2-ethylamine derivatives in anti-tubercular therapies?
A: While preliminary findings indicate that some thiophene-2-ethylamine derivatives display a certain level of activity against Mycobacterium tuberculosis, their potency remains relatively weak compared to existing anti-tubercular drugs. [] Further research is necessary to explore their potential for development into more effective therapeutic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



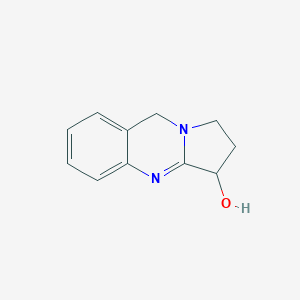

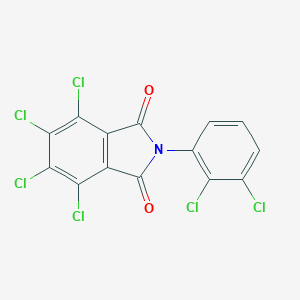
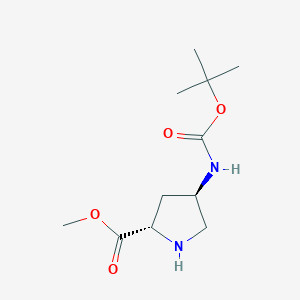
![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)


